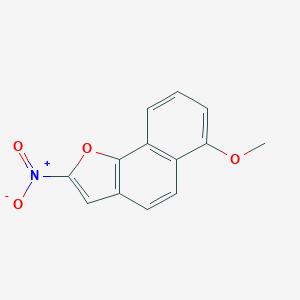

6-Methoxy-2-nitronaphtho(1,2-b)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-nitronaphtho(1,2-b)furan, also known as this compound, is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,1-b]furan, including 6-methoxy-2-nitronaphtho(1,2-b)furan, exhibit considerable antimicrobial properties. A study demonstrated that certain synthesized compounds showed effective inhibition against various microorganisms such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The structure-activity relationship (SAR) studies revealed that modifications in the naphtho[2,1-b]furan framework could enhance antimicrobial potency.

Anticancer Potential

The compound has been identified as a lead for developing new anticancer agents. Its structural characteristics allow it to interact with biological systems effectively, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that related compounds in the nitronaphtho[2,1-b]furan series can form DNA adducts, suggesting a mechanism for their genotoxic effects .

Case Study: DNA Interaction

A notable study focused on the genotoxic effects of 7-methoxy-2-nitronaphtho[2,1-b]furan (a close analog) demonstrated its ability to form DNA adducts in bacterial systems. This interaction is crucial for understanding the compound's potential as a therapeutic agent and its implications for mutagenicity .

Environmental Applications

Bioremediation

The unique structure of this compound allows it to be investigated for applications in environmental remediation. Its ability to undergo microbial degradation makes it a candidate for bioremediation strategies aimed at detoxifying contaminated environments.

Table 1: Summary of Biological Activities

Material Science Applications

Polymer Composites

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its chemical stability and unique optical properties can improve the mechanical strength and thermal resistance of composite materials.

Case Study: Polymer Enhancement

A recent investigation into polymer composites containing naphtho[2,1-b]furan derivatives revealed improved mechanical properties compared to traditional polymers. These enhancements are attributed to the strong intermolecular interactions facilitated by the naphtho[2,1-b]furan structure .

Eigenschaften

CAS-Nummer |

117661-43-5 |

|---|---|

Molekularformel |

C13H9NO4 |

Molekulargewicht |

243.21 g/mol |

IUPAC-Name |

6-methoxy-2-nitrobenzo[g][1]benzofuran |

InChI |

InChI=1S/C13H9NO4/c1-17-11-4-2-3-10-9(11)6-5-8-7-12(14(15)16)18-13(8)10/h2-7H,1H3 |

InChI-Schlüssel |

WSZXIHNALVFBNY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-] |

Synonyme |

6-Methoxy-2-nitronaphtho(1,2-b)furan |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.